molecular formula C23H30ClN3O3 B4284771 N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-isopropylbenzyl)-1-piperazinecarboxamide

N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-isopropylbenzyl)-1-piperazinecarboxamide

Cat. No.: B4284771
M. Wt: 432.0 g/mol
InChI Key: YZTWTLBMCYSEGR-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-isopropylbenzyl)-1-piperazinecarboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-isopropylbenzyl)-1-piperazinecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 5-chloro-2,4-dimethoxyaniline and 4-isopropylbenzyl chloride.

    Formation of Piperazine Derivative: The intermediates are then reacted with piperazine under controlled conditions to form the desired piperazine derivative.

    Carboxamide Formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale, either batch or continuous flow processes can be employed.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

    Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-isopropylbenzyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or azides.

Scientific Research Applications

N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-isopropylbenzyl)-1-piperazinecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-isopropylbenzyl)-1-piperazinecarboxamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in the body.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide
  • N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-ethylbenzyl)-1-piperazinecarboxamide

Uniqueness

N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-isopropylbenzyl)-1-piperazinecarboxamide is unique due to its specific substitution pattern on the benzyl and piperazine rings, which may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-4-[(4-propan-2-ylphenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClN3O3/c1-16(2)18-7-5-17(6-8-18)15-26-9-11-27(12-10-26)23(28)25-20-13-19(24)21(29-3)14-22(20)30-4/h5-8,13-14,16H,9-12,15H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTWTLBMCYSEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=CC(=C(C=C3OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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